

Application Notes and Protocols for Birelentinib Target Engagement Pharmacodynamic Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Birelentinib (DZD8586) is a first-in-class, orally bioavailable, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3] This novel mechanism of action allows **Birelentinib** to block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways. [1][2][3] This dual targeting strategy is designed to overcome resistance mechanisms observed with other BTK inhibitors, particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][2][3]

These application notes provide detailed protocols for a suite of pharmacodynamic (PD) assays to assess the target engagement of **Birelentinib** in both preclinical and clinical settings. The described assays are designed to quantify the inhibition of LYN and BTK kinase activity and the modulation of downstream signaling pathways, providing crucial insights into the mechanism of action and efficacy of **Birelentinib**.

Target Engagement and Signaling Pathway

Birelentinib exerts its therapeutic effect by inhibiting LYN and BTK, two key kinases in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN initiates the signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This leads to the recruitment and activation of SYK, which in turn activates BTK. Activated BTK then phosphorylates downstream effectors, including phospholipase Cy2



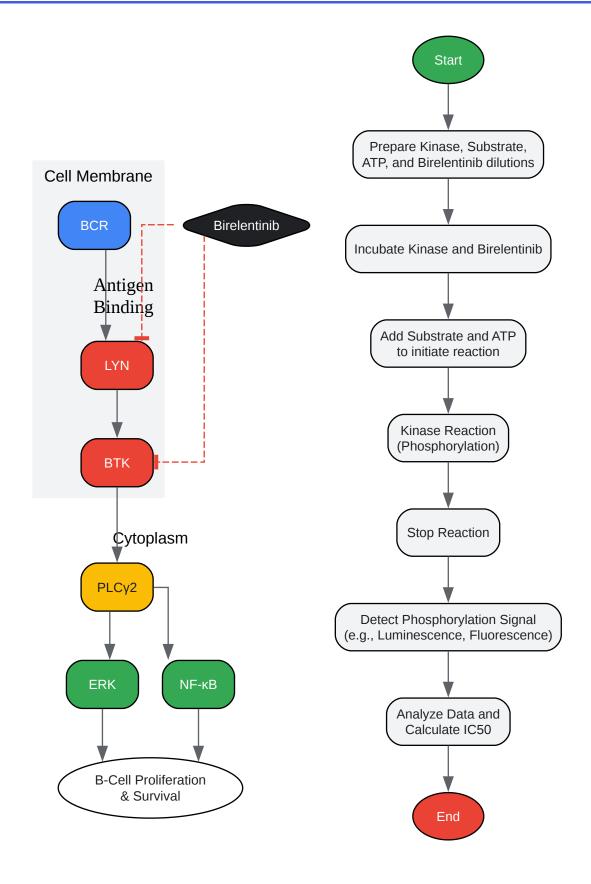




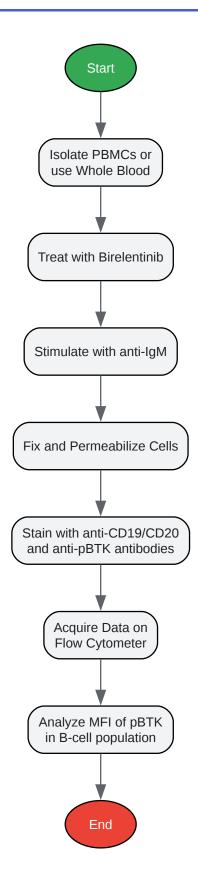
(PLCγ2), leading to the activation of signaling pathways that control B-cell proliferation, survival, and activation, such as the ERK and NF-κB pathways. By inhibiting both LYN and BTK, **Birelentinib** provides a comprehensive blockade of this critical signaling axis.

Birelentinib's Dual Inhibition of the BCR Signaling Pathway









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